molecular formula C14H16N4O2S B2744874 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 354119-37-2

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine

Cat. No. B2744874
M. Wt: 304.37
InChI Key: IENHGDSGTMNWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine, also known as BPIP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of pyrimidine and piperazine, and its unique chemical structure offers a wide range of possibilities for research and development.

Scientific Research Applications

Antimicrobial Activity

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine derivatives have shown significant antimicrobial activity. For example, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and demonstrated notable antimicrobial efficacy against several microbial strains. This suggests potential applications in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Anti-Inflammatory and Analgesic Agents

Compounds derived from modifications of the 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine structure, specifically those synthesized from visnaginone and khellinone, have been identified as potent anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory properties, which positions them as candidates for pharmaceutical development targeting pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-inflammatory Activity

The benzothiazole, pyrimidine, and piperazine nuclei have shown significant biological activities, leading to the synthesis of compounds with potential anticancer and anti-inflammatory applications. For instance, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide exhibited remarkable in-vitro anti-inflammatory activity and inhibitory effects against cancer, indicating their potential in cancer treatment and inflammation management (Ghule, Deshmukh, & Chaudhari, 2013).

A2B Adenosine Receptor Antagonism

Another area of application is in the development of A2B adenosine receptor antagonists. A series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, with modifications including a 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine derivative, has been identified as potent A2B adenosine receptor antagonists. These compounds have been evaluated for their potential in treating diseases mediated by the A2B adenosine receptor, showcasing the versatility of 2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine in therapeutic agent development (Esteve et al., 2006).

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,13-5-2-1-3-6-13)18-11-9-17(10-12-18)14-15-7-4-8-16-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHGDSGTMNWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine

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